2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, a methylpiperazine moiety, and a triazolothiazole core. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: The triazolothiazole core can be synthesized by reacting a thioamide with a hydrazine derivative under acidic conditions. This reaction forms the triazole ring, which is then cyclized with a suitable electrophile to form the thiazole ring.
Introduction of the Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated triazolothiazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, where the triazolothiazole intermediate is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the triazolothiazole intermediate with 4-methylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted triazolothiazoles.
Scientific Research Applications
2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The unique electronic properties of the triazolothiazole core make this compound of interest in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazolothiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-5-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: Lacks the methylpiperazine moiety.
2-(furan-2-yl)-5-[(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: Lacks the methoxyphenyl group.
2-(thiophene-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: Contains a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring, methoxyphenyl group, and methylpiperazine moiety in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-24-8-10-25(11-9-24)17(14-5-3-6-15(13-14)28-2)18-20(27)26-21(30-18)22-19(23-26)16-7-4-12-29-16/h3-7,12-13,17,27H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYONCPOCFZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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